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molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B165405 2-Methylstyrene CAS No. 611-15-4

2-Methylstyrene

Cat. No. B165405
M. Wt: 118.18 g/mol
InChI Key: NVZWEEGUWXZOKI-UHFFFAOYSA-N
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Patent
US04966929

Procedure details

As the petroleum resin (hydrocarbon resin) that can be used in the present invention, there can be used a resin having a softening point of 30° to 140° C., which is obtained by polymerizing isopropenyltoluene alone, or by copolymerizing 100 parts by weight of isopropenyltoluene with up to 100 parts by weight, preferably 5 to 100 parts by weight of a fraction selected from fractions containing unsaturated hydrocarbon fractions having 4 and/or 5 carbon atoms (C4 and/or C5 fractions), obtained as by-products at refining and cracking of petroleum, in the presence of a Friedel-Crafts catalyst. Furthermore, there can be used a resin having a softening point of 80° to 120° C., which is obtained by polymerizing the abovementioned C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, a resin having a softening point of 40° to 160° C., which is obtained by cationpolymerizing or heat-radical-polymerizing an optional fraction having a boiling point of -10° to 280° C., which is formed as a by-product at cracking or modification of petroleum, in the presence of a Friedel-Crafts catalyst, and modification products of these resins, for example, aromatic hydrocarbon resins (aromatic petroleum resins) obtained by polymerizing fractions having a boiling point of 140° to 280° C., which are composed mainly of aromatic unsaturated hydrocarbons having 9 carbon atoms such as styrene, indene, vinyltoluene, (C9 fractions), for example, in the presence of a Friedel-Crafts catalyst. Still further, there can be mentioned aliphatic petroleum resins obtained by polymerizing fractions having a boiling point of -10° to 20° C., which contain, as the main component, olefins and diolefins having 4 carbon atoms (C4 fractions), or fractions having a boiling point of 15° to 60° C., which contain, as the main component, olefins and diolefins having 5 carbon atoms (C5 fractions), in the presence of a Friedel-Crafts catalyst, resins obtained by mixing C9 fractions with C4 fractions and/or C5 fractions and copolymerizing the mixture in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing or heat-polymerizing C9 fractions with cyclic diolefins such as dicyclopentadiene in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing vinyl aromatic hydrocarbons such as styrene or α-methylstyrene with C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, modified aromatic petroleum resins obtained by modifying the abovementioned resins with an α,β-unsaturated carboxylic acid or an anhydride thereof, or hydrogenating the above-mentioned resins, isopropenyltoluene type petroleum resins, and aliphatic petroleum resins. Of these petroleum resins, an isopropenyltoluene resin having a softening point (ring and ball method) of 80° to 140° C. and an aromatic petroleum resin having a softening point of 80° to 150° C. are preferred because an especially excellent damping effect can be attained.
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic unsaturated hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
aliphatic petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name

Identifiers

REACTION_CXSMILES
[CH2:1]=CC1C=CC=CC=1.[CH2:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1.[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH3:26])=[CH2:19]>>[CH:11]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[CH3:9])=[CH2:10].[CH2:26]1[CH:21]2[CH:22]3[CH:23]=[CH:24][CH:25]([CH:20]2[CH:18]=[CH:19]1)[CH2:1]3

Inputs

Step One
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C
Step Four
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
aromatic unsaturated hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C
Step Eleven
Name
aliphatic petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a softening point of 40° to 160° C.
CUSTOM
Type
CUSTOM
Details
which is obtained
CUSTOM
Type
CUSTOM
Details
heat-radical-polymerizing an optional fraction
CUSTOM
Type
CUSTOM
Details
obtained by polymerizing fractions
CUSTOM
Type
CUSTOM
Details
in the presence of a Friedel-Crafts catalyst, resins obtained

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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